molecular formula C16H11F3N2O3S B11015485 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11015485
M. Wt: 368.3 g/mol
InChI Key: BPZNZLARJUOUQM-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common method involves the condensation of 2-aminobenzothiazole with an appropriate acylating agent, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The benzothiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the specific arrangement of functional groups in this compound provides unique electronic properties that are advantageous in materials science applications.

Properties

Molecular Formula

C16H11F3N2O3S

Molecular Weight

368.3 g/mol

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C16H11F3N2O3S/c17-16(18,19)24-11-7-5-10(6-8-11)20-14(22)9-21-15(23)12-3-1-2-4-13(12)25-21/h1-8H,9H2,(H,20,22)

InChI Key

BPZNZLARJUOUQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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